2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride
Overview
Description
2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 2,4-difluoro-6-methoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, making it useful in chemical synthesis and modification of molecules .
Comparison with Similar Compounds
Similar compounds to 2,4-Difluoro-6-methoxybenzene-1-sulfonyl chloride include other sulfonyl chlorides such as:
Compared to these compounds, this compound is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and applications in different ways .
Properties
IUPAC Name |
2,4-difluoro-6-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c1-13-6-3-4(9)2-5(10)7(6)14(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUOZCZXYQATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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